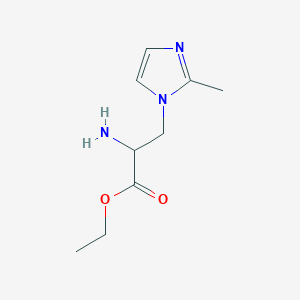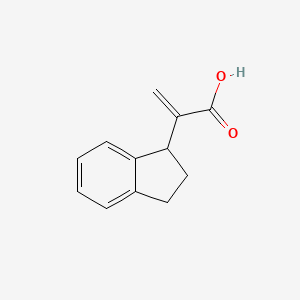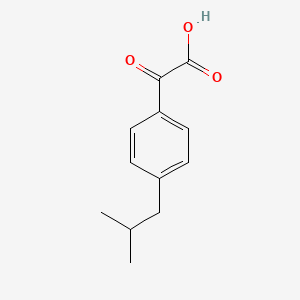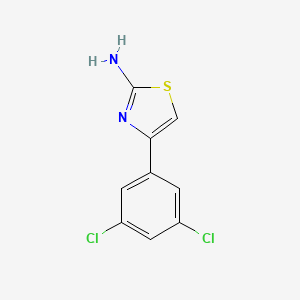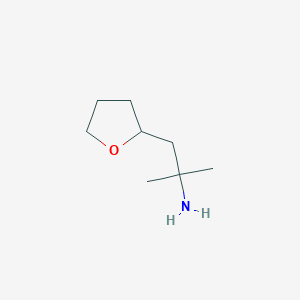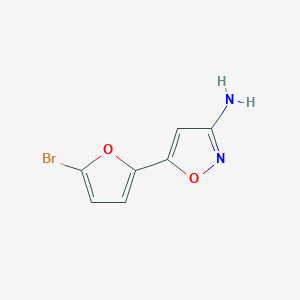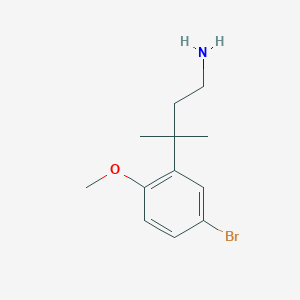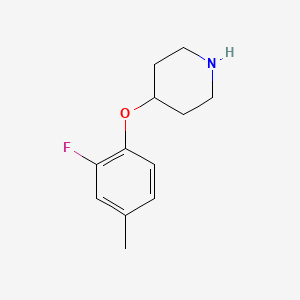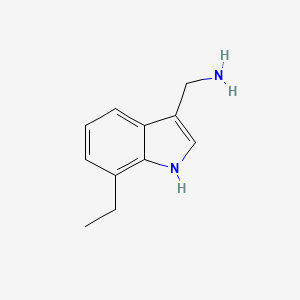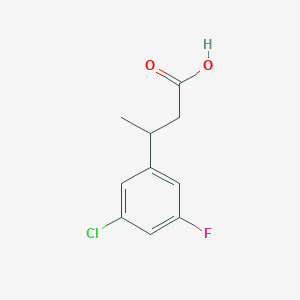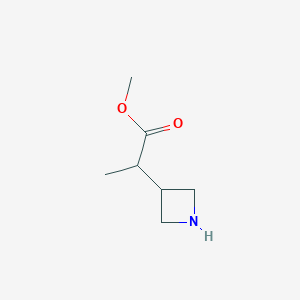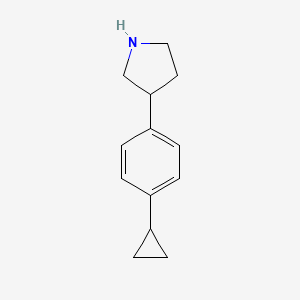
3-(4-Cyclopropylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Cyclopropylphenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 4-cyclopropylphenyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatile biological activities . The addition of a cyclopropylphenyl group enhances its chemical properties, making it a compound of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyclopropylphenyl)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of primary amines with diols, catalyzed by iridium complexes . Another method includes the use of 1,3-dipolar cycloaddition reactions between nitrones and olefins . These reactions typically require mild conditions and provide good yields.
Industrial Production Methods: Industrial production often utilizes gas-phase catalytic methods. For instance, tetrahydrofuran and ammonia can be used as raw materials under high-temperature conditions with solid acid catalysts to produce pyrrolidine derivatives .
化学反应分析
Types of Reactions: 3-(4-Cyclopropylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
3-(4-Cyclopropylphenyl)pyrrolidine has diverse applications in scientific research:
作用机制
The mechanism of action of 3-(4-Cyclopropylphenyl)pyrrolidine involves its interaction with specific molecular targets. It can bind to enantioselective proteins, influencing their activity and leading to various biological effects . The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity .
相似化合物的比较
Pyrrolizidine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrrole: A five-membered aromatic ring with nitrogen, used in medicinal chemistry.
Cyclopropylphenyl derivatives: Compounds with a cyclopropylphenyl group, known for their unique chemical properties.
Uniqueness: 3-(4-Cyclopropylphenyl)pyrrolidine stands out due to its combination of a pyrrolidine ring and a cyclopropylphenyl group, which enhances its chemical stability and biological activity .
属性
分子式 |
C13H17N |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
3-(4-cyclopropylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H17N/c1-2-10(1)11-3-5-12(6-4-11)13-7-8-14-9-13/h3-6,10,13-14H,1-2,7-9H2 |
InChI 键 |
ARESOPXQUQRKRJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC=C(C=C2)C3CCNC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyclopropylbenzo[d]oxazole-5-sulfonamide](/img/structure/B13538465.png)
